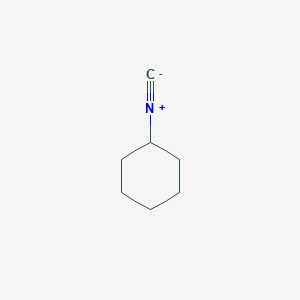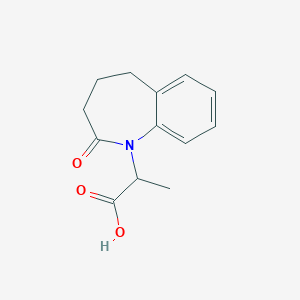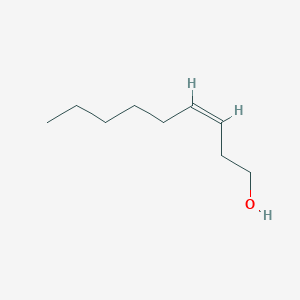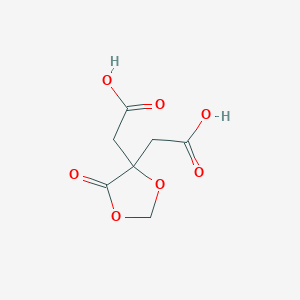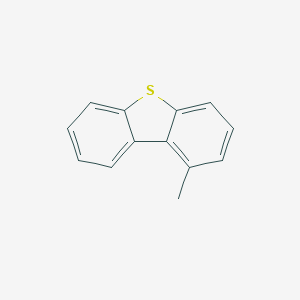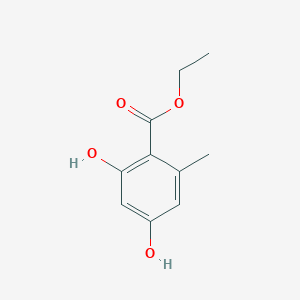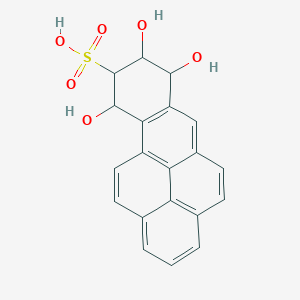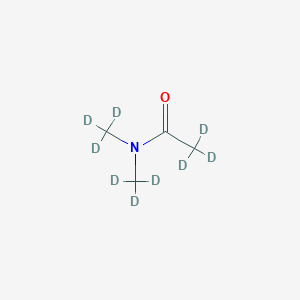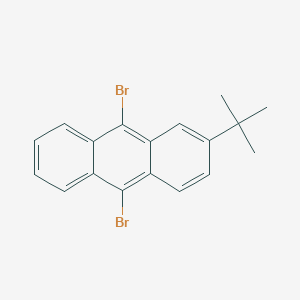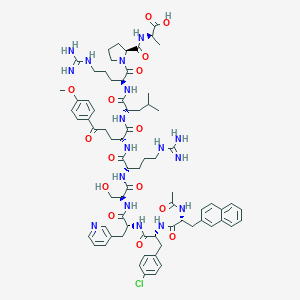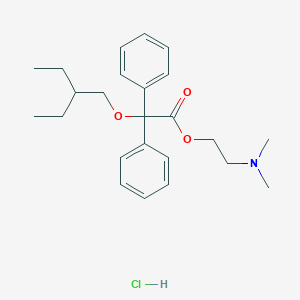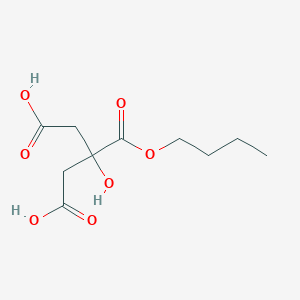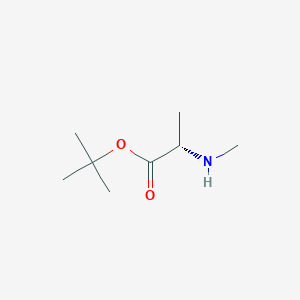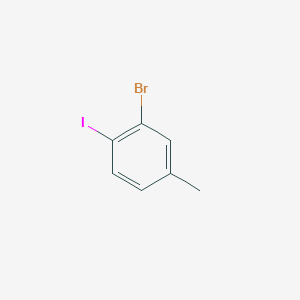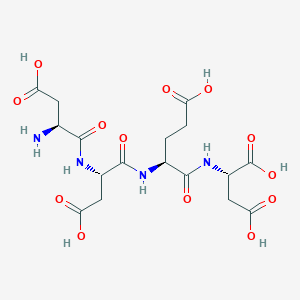
Aspartyl-aspartyl-glutamyl-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DDEEA is a tetrapeptide that is composed of four amino acids: aspartic acid, glutamic acid, and two aspartyl residues. It is commonly used as a model peptide in scientific research due to its unique properties, including its ability to form amyloid-like fibrils and its potential for self-assembly.
Scientific Research Applications
DDEEA has been used in a variety of scientific research applications, including the study of amyloid fibril formation, self-assembly, and the development of novel biomaterials. It has also been used in drug delivery systems and as a model peptide for the study of protein-protein interactions.
Mechanism Of Action
The mechanism of action of DDEEA is not well understood, but it is believed to be involved in the formation of amyloid-like fibrils, which are associated with a variety of diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical And Physiological Effects
DDEEA has been shown to have a variety of biochemical and physiological effects, including the ability to form amyloid-like fibrils, self-assemble into nanostructures, and interact with other proteins. It has also been shown to have potential applications in drug delivery systems and the development of novel biomaterials.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DDEEA in lab experiments is its ability to form amyloid-like fibrils, which can be used to study the mechanisms of fibril formation and the development of amyloid-related diseases. However, one of the limitations of using DDEEA is its potential toxicity, which can be a concern in certain applications.
Future Directions
There are many potential future directions for the study of DDEEA, including the development of novel biomaterials, the study of protein-protein interactions, and the development of drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of DDEEA and its potential applications in the field of scientific research.
In conclusion, DDEEA is a tetrapeptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its ability to form amyloid-like fibrils and self-assemble into nanostructures make it a valuable tool in the study of protein-protein interactions, amyloid-related diseases, and the development of novel biomaterials and drug delivery systems. While there are some limitations to its use, further research into DDEEA has the potential to lead to exciting new discoveries and applications in the field of scientific research.
Synthesis Methods
DDEEA can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatography techniques.
properties
CAS RN |
123354-91-6 |
|---|---|
Product Name |
Aspartyl-aspartyl-glutamyl-aspartic acid |
Molecular Formula |
C17H24N4O13 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H24N4O13/c18-6(3-11(24)25)14(30)20-8(4-12(26)27)16(32)19-7(1-2-10(22)23)15(31)21-9(17(33)34)5-13(28)29/h6-9H,1-5,18H2,(H,19,32)(H,20,30)(H,21,31)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,33,34)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
PQFMROVJTOPVDF-JBDRJPRFSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
Other CAS RN |
123354-91-6 |
sequence |
DDED |
synonyms |
Asp-Asp-Glu-Asp aspartyl-aspartyl-glutamyl-aspartic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



